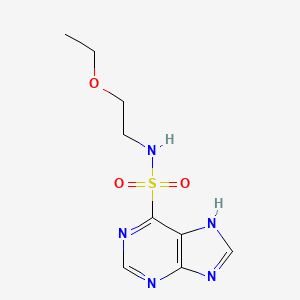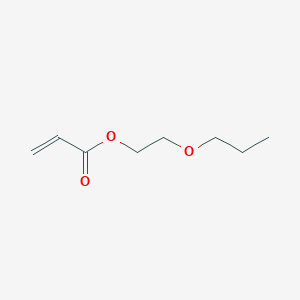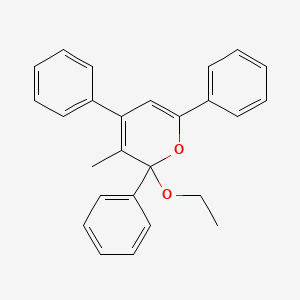
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran is a heterocyclic organic compound belonging to the pyran family. Pyrans are six-membered oxygen-containing rings, and this specific compound is characterized by its ethoxy, methyl, and triphenyl substituents. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds . This reaction is carried out under mild conditions and tolerates a variety of substituents, making it versatile for producing different derivatives of pyrans.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyran derivatives.
Substitution: Common in the presence of nucleophiles or electrophiles, leading to the replacement of substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced but often involve Lewis acids or bases.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyrans .
Applications De Recherche Scientifique
2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Ethoxy-3-methyl-2,4,6-triphenyl-2H-pyran exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific application but often involve binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-4H-pyran: A simpler pyran derivative with fewer substituents.
2H-Chromenes: Pyrans fused to aromatic rings, offering greater stability and biological activity.
Dihydropyrans: Reduced forms of pyrans with different reactivity profiles.
Uniqueness: Its ethoxy and triphenyl groups, in particular, make it a valuable intermediate in organic synthesis and a candidate for various biological studies .
Propriétés
Numéro CAS |
79889-00-2 |
|---|---|
Formule moléculaire |
C26H24O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-2,4,6-triphenylpyran |
InChI |
InChI=1S/C26H24O2/c1-3-27-26(23-17-11-6-12-18-23)20(2)24(21-13-7-4-8-14-21)19-25(28-26)22-15-9-5-10-16-22/h4-19H,3H2,1-2H3 |
Clé InChI |
GDCMNTCLHDWTMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=C(C=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



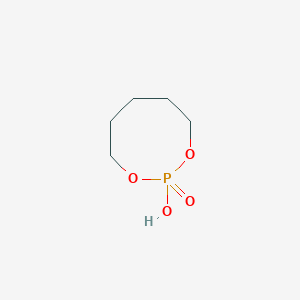
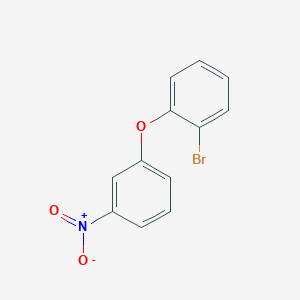

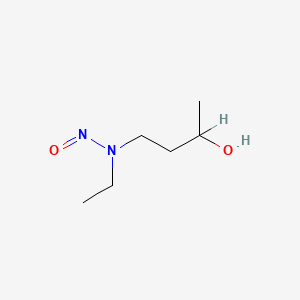

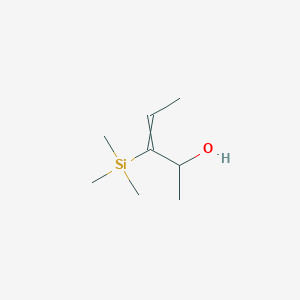
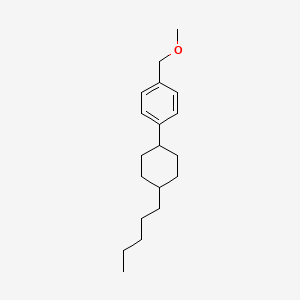
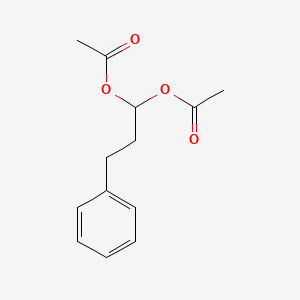

![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)

